molecular formula C26H22N2O B3181181 2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 586353-04-0

2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B3181181
CAS No.: 586353-04-0
M. Wt: 378.5 g/mol
InChI Key: WEXZMAIBYUWWLD-UHFFFAOYSA-N
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Description

2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine. One common method includes the following steps :

    Formation of Triketone: The starting material, a cyclic triketone, is prepared through a series of reactions involving the oxidation of a suitable precursor.

    Condensation Reaction: The triketone is then condensed with phenylhydrazine under acidic conditions to form the indazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

    Substitution: Nucleophilic substitution reactions can occur at the trityl group or other reactive sites on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various substituted indazoles, oxo derivatives, and reduced tetrahydro compounds.

Scientific Research Applications

2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the trityl group but shares the indazole core.

    4,5,6,7-tetrahydroindole: Similar bicyclic structure but with different functional groups.

Uniqueness

The presence of the trityl group in 2-trityl-2,5,6,7-tetrahydro-4H-indazol-4-one imparts unique steric and electronic properties, enhancing its binding affinity and specificity for certain molecular targets compared to its analogs .

Properties

IUPAC Name

2-trityl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c29-25-18-10-17-24-23(25)19-28(27-24)26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19H,10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXZMAIBYUWWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(C=C2C(=O)C1)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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